N-(P-Tolyl)glutarimide

Crystal Engineering Hydrogen-Bonded Supramolecular Architectures Glutarimide Co-Crystal Design

N-(p-Tolyl)glutarimide (CAS 81305-69-3) is an N-aryl-substituted glutarimide with molecular formula C12H13NO2 and molecular weight 203.24 g/mol. The compound belongs to the class of cyclic imides characterized by a six-membered 2,6-piperidinedione core bearing a para-methylphenyl (p-tolyl) substituent at the nitrogen position.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 81305-69-3
Cat. No. B11958294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(P-Tolyl)glutarimide
CAS81305-69-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)CCCC2=O
InChIInChI=1S/C12H13NO2/c1-9-5-7-10(8-6-9)13-11(14)3-2-4-12(13)15/h5-8H,2-4H2,1H3
InChIKeyBLZQHEZIKMURQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(P-Tolyl)glutarimide CAS 81305-69-3 for Research Procurement: Core Identity and Baseline Characteristics


N-(p-Tolyl)glutarimide (CAS 81305-69-3) is an N-aryl-substituted glutarimide with molecular formula C12H13NO2 and molecular weight 203.24 g/mol [1]. The compound belongs to the class of cyclic imides characterized by a six-membered 2,6-piperidinedione core bearing a para-methylphenyl (p-tolyl) substituent at the nitrogen position. Commercially, this compound is offered by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research, with the explicit caveat that the vendor does not collect analytical data and sells the product on an as-is basis . Predicted physicochemical properties include a boiling point of 435.7±24.0 °C and density of 1.188±0.06 g/cm³ [1].

Why N-(P-Tolyl)glutarimide Cannot Be Interchanged with Generic Glutarimide Analogs in Research Applications


The N-aryl substituent in glutarimide derivatives exerts a decisive influence on both supramolecular assembly behavior and biological activity profiles. In the context of self-assembly with aminotriazines, the p-tolyl group in N-(p-tolyl)glutarimide directs a distinctly different three-dimensional packing architecture compared to the unsubstituted phenyl analog [1]. Similarly, pharmacological studies on N-aryl-glutarimides demonstrate that introduction of different substituent groups on the aromatic ring causes significant changes in antinociceptive activity [2]. These structure-dependent divergences mean that even closely related N-aryl-glutarimides cannot be assumed to exhibit interchangeable behavior in crystallization, materials chemistry, or biological screening campaigns.

N-(P-Tolyl)glutarimide Procurement Evidence: Quantified Differentiation Versus Closest Analogs


Supramolecular Self-Assembly Differentiation: p-Tolyl vs. Phenyl Glutarimide Complexes with Aminotriazines

In the self-assembly of 6-R-2,4-diamino-1,3,5-triazines (R = phenyl vs. p-tolyl) with glutarimide, the p-tolyl-substituted system (complex 6) produces planar sheet-like dimers, whereas the phenyl-substituted analog (complex 5) yields a zigzag sheet architecture [1]. Both complexes maintain a 1:1 triazine:glutarimide ratio and a conserved triple hydrogen-bonding motif, but the spatial arrangement of dimers diverges fundamentally due to the para-methyl substituent.

Crystal Engineering Hydrogen-Bonded Supramolecular Architectures Glutarimide Co-Crystal Design

Stoichiometric Constancy with Architectural Divergence: p-Tolyl vs. Piperidino Glutarimide-Triazine Complexes

The p-tolyl-substituted glutarimide complex with aminotriazine (complex 6) maintains a 1:1 triazine:glutarimide stoichiometry, whereas the piperidino-substituted analog (complex 7) adopts a 2:1 triazine:glutarimide ratio [1]. This stoichiometric divergence is accompanied by fundamentally different three-dimensional architectures: p-tolyl yields planar sheets of dimers, while piperidino forms zigzag sheets composed of triazine/glutarimide units bonded to additional triazine molecules.

Supramolecular Chemistry Stoichiometric Control Hydrogen-Bonded Networks

Antinociceptive Activity Differentiation Among N-Aryl-Glutarimide Substituent Variants

In a comparative pharmacological study of N-aryl-glutarimides and N-aryl-glutaramic acids, the introduction of different substituent groups on the aromatic ring caused significant changes in antinociceptive activity [1]. The tested N-aryl-glutarimides as a class demonstrated activity superior to reference analgesics including acetylsalicylic acid, acetaminophen, and indomethacin in mouse writhing and formalin tests.

Pain Pharmacology N-Aryl-Glutarimides Structure-Activity Relationships

Predicted Physicochemical Differentiation: p-Tolyl vs. Parent Glutarimide

N-(p-Tolyl)glutarimide (MW 203.24 g/mol) differs substantially from the parent unsubstituted glutarimide (C5H7NO2, MW 113.11 g/mol) in predicted physicochemical properties [1][2]. The p-tolyl substituent increases molecular weight by approximately 80% and is predicted to confer a boiling point of 435.7±24.0 °C and density of 1.188±0.06 g/cm³.

Physicochemical Profiling Solubility Prediction Molecular Descriptors

Analytical and Quality Control Considerations for Procurement: AldrichCPR Collection Status

Sigma-Aldrich supplies N-(p-tolyl)glutarimide (Catalog S878316) as part of the AldrichCPR collection, with the explicit disclosure that the vendor does not collect analytical data for this product and sells it on an as-is basis without warranties of merchantability or fitness for a particular purpose . This represents a distinct procurement profile compared to fully characterized commercial compounds or to custom-synthesized analogs where analytical certificates are provided.

Compound Procurement Analytical Characterization Early Discovery Research

N-(P-Tolyl)glutarimide: Recommended Research Applications Supported by Evidence


Crystal Engineering Studies Requiring Planar Sheet Supramolecular Architectures

Based on direct comparative X-ray crystallographic evidence, N-(p-tolyl)glutarimide is the preferred choice for co-crystallization with 6-R-2,4-diamino-1,3,5-triazines when a planar sheet dimer architecture is required, as opposed to the zigzag sheet obtained with the phenyl analog or the 2:1 stoichiometric complex obtained with piperidino derivatives [1]. This application is directly supported by structural data showing that the p-tolyl substituent directs dimers into almost parallel, coplanar arrangements.

Precise 1:1 Stoichiometric Co-Crystal Design with Aminotriazines

For supramolecular applications requiring an exact 1:1 triazine:glutarimide stoichiometry, N-(p-tolyl)glutarimide offers a defined and reproducible composition, unlike the piperidino-substituted system which yields a 2:1 ratio under identical crystallization conditions [1]. This stoichiometric predictability is critical for quantitative co-crystal engineering and materials property optimization.

Structure-Activity Relationship Studies in N-Aryl-Glutarimide Series

Given that substituent variation on the N-aryl ring produces significant changes in antinociceptive activity [1], N-(p-tolyl)glutarimide serves as a valuable member of a systematic SAR series. Researchers investigating the pharmacological impact of para-substitution patterns on the aromatic ring should include this compound as the representative p-methyl-substituted analog.

Early Discovery Screening with Acknowledged Analytical Caveats

Researchers in early discovery programs requiring small quantities of N-(p-tolyl)glutarimide for preliminary screening may source the compound through the Sigma-Aldrich AldrichCPR collection [1], with the explicit understanding that no vendor analytical data is provided and independent identity/purity verification is the purchaser's responsibility. This procurement scenario is suitable for initial exploratory work where full characterization can be deferred or performed independently.

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